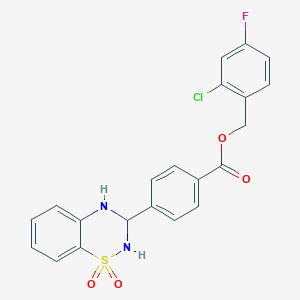

(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Description

(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound that features a benzothiadiazine ring system

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O4S/c22-17-11-16(23)10-9-15(17)12-29-21(26)14-7-5-13(6-8-14)20-24-18-3-1-2-4-19(18)30(27,28)25-20/h1-11,20,24-25H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBOSVYTNBOLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC=C(C=C3)C(=O)OCC4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves multiple steps. One common method includes the esterification of 2-chloro-4-fluorobenzyl alcohol with 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate involves its interaction with specific molecular targets. The benzothiadiazine ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2-chloro-1-(4-fluorobenzyl)benzimidazole: Shares structural similarities but differs in the core ring system.

4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds also exhibit diverse biological activities.

Uniqueness

(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is unique due to its specific combination of functional groups and the benzothiadiazine ring system

Biological Activity

The compound (2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate , also known by its CAS number 641591-38-0 , has garnered attention in pharmaceutical research for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 372.80 g/mol . The structure features a chloro-fluoro phenyl group and a benzothiadiazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H10ClFN2O2S |

| Molecular Weight | 372.80 g/mol |

| CAS Number | 641591-38-0 |

| SMILES Representation | N#Cc1ccc(cc1)/C=C1/SC(=O)N(C1=O)Cc1ccc(cc1Cl)F |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

- Antitumor Activity : Compounds with similar structures have been reported to inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Antitumor Activity

A study conducted by Knesl et al. (2007) focused on the synthesis and evaluation of benzothiadiazine derivatives for their antitumor properties. The results indicated that compounds with the benzothiadiazine core exhibited significant inhibition of cell proliferation in various cancer cell lines, attributed to their ability to interfere with key signaling pathways involved in tumor growth .

Case Study 2: Antimicrobial Effects

In another investigation published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial potential of similar compounds. The study revealed that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

The proposed mechanism of action for this compound involves:

- Kinase Inhibition : By binding to ATP-binding sites on kinases such as EGFR and HER2, it prevents downstream signaling that leads to cell proliferation.

- Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan layers in bacterial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.